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Abstract
Felypressin is a synthetic nonapeptide analogue of the posterior pituitary hormone

vasopressin. Engineered to exhibit potent vasoconstrictor properties with minimal antidiuretic

effects, it serves as a valuable pharmacological tool and a key component in dental local

anesthetic formulations. This technical guide provides an in-depth overview of the discovery,

chemical synthesis, and biological mechanism of Felypressin. It includes detailed experimental

protocols for its synthesis and functional characterization, quantitative data on its physiological

effects, and diagrams illustrating its signaling pathway and synthetic workflow, intended for a

specialist audience in pharmacology and drug development.

Discovery and Development
Felypressin (2-(L-phenylalanine)-8-L-lysine vasopressin) was developed as a synthetic

analogue of vasopressin. The primary goal of its development was to dissociate the pressor

(vasoconstrictor) effects of vasopressin from its antidiuretic effects, aiming for a compound with

more selective vascular activity.[1][2] Research in the mid-20th century focused on modifying

the peptide structure of vasopressin to enhance its receptor selectivity.

The key structural modifications that distinguish Felypressin from endogenous arginine

vasopressin (AVP) are the substitution of tyrosine at position 2 with phenylalanine and arginine

at position 8 with lysine. These changes result in a peptide with a greater affinity for the
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vasopressin V1a receptor, which mediates vasoconstriction, and significantly lower activity at

the V2 receptor, which is responsible for the antidiuretic response in the kidneys.[1][3] Seminal

work in this area was conducted by Boissonnas and Guttmann, leading to a patent in 1966 that

described these novel synthetic peptides. Felypressin has since been established as a non-

catecholamine vasoconstrictor, often used as an alternative to adrenaline (epinephrine) in local

anesthetic solutions, particularly in dentistry.[4]

Physicochemical Properties and Quantitative Data
Felypressin Acetate is a well-characterized peptide with defined physicochemical properties.

Its primary biological effect as a V1a agonist translates into measurable cardiovascular

changes.

Table 1: Physicochemical Properties of Felypressin
Property Value

Chemical Formula C46H65N13O11S2

Molecular Weight 1040.22 g/mol

Amino Acid Sequence
Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2

(Disulfide bridge: Cys1-Cys6)

Synonyms
PLV-2, Octapressin, 2-(L-phenylalanine)-8-L-

lysinevasopressin

CAS Number
56-59-7 (Felypressin), 914453-97-7 (Felypressin

Acetate)

Data sourced from PubChem and DrugBank.[1][2]

Table 2: Cardiovascular Effects of Felypressin in Wistar
Rats
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Parameter
Baseline Value
(Mean ± SEM)

Value after
Felypressin IV
(Mean ± SEM)

Change (%)

Mean Arterial

Pressure (MAP)
117 ± 4 mm Hg 149 ± 9 mm Hg +27.4%

Heart Rate (HR) 391 ± 7 bpm 296 ± 12 bpm -24.3%

Experimental Conditions: Intravenous (IV) injection of Felypressin at a dose of 240 ng/kg in

awake Wistar rats. The increase in MAP is due to V1a receptor-mediated vasoconstriction, and

the decrease in HR is a result of the baroreflex response.[3]

Table 3: Receptor Binding Profile
While Felypressin is widely characterized as a selective V1a receptor agonist, comprehensive

and publicly available quantitative binding data (e.g., Ki or IC50 values) comparing its affinity

across all vasopressin (V1a, V1b, V2) and oxytocin (OT) receptor subtypes is limited in readily

accessible literature.[5][6] Its functional selectivity is demonstrated by its potent pressor activity

coupled with weak antidiuretic action.[1][2]

Mechanism of Action and Signaling Pathway
Felypressin exerts its physiological effects by acting as a selective agonist for the vasopressin

V1a receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] These

receptors are predominantly located on vascular smooth muscle cells.[3]

The binding of Felypressin to the V1a receptor initiates a well-defined intracellular signaling

cascade:

Receptor Activation: Felypressin binding induces a conformational change in the V1a

receptor.

G-Protein Coupling: The activated receptor couples to and activates the Gq/11 alpha subunit

of its associated heterotrimeric G-protein.

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).
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Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the

endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the

cytoplasm.

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the

formation of a Ca2+-calmodulin complex. This complex activates Myosin Light Chain Kinase

(MLCK), which phosphorylates the myosin light chain, leading to smooth muscle contraction

and vasoconstriction.
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Felypressin V1a Receptor Signaling Pathway.

Chemical Synthesis of Felypressin Acetate
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Felypressin is a nonapeptide and is synthesized using standard Solid-Phase Peptide Synthesis

(SPPS) methodologies. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is

typically employed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Select Resin
(e.g., Rink Amide)

1. Couple Fmoc-Gly-OH
to Resin

2. Fmoc Deprotection
(Piperidine in DMF)

Wash
(DMF, DCM)

3. Couple Next
Fmoc-AA-OH
(HBTU/DIEA)

Is Sequence
Complete?

No

4. Selective Deprotection
of Cys Protecting Groups

Yes

5. On-Resin Disulfide
Bridge Formation

(Oxidation, e.g., Thallium (III) trifluoroacetate)

6. Cleavage from Resin
& Final Deprotection

(TFA Cocktail)

7. Purification
(RP-HPLC)

8. Lyophilization
(with Acetic Acid)

Final Product:
Felypressin Acetate

Click to download full resolution via product page

Generalized workflow for the Solid-Phase Peptide Synthesis of Felypressin.
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Experimental Protocols
The following are representative protocols for the synthesis and functional evaluation of

Felypressin.

Protocol: Solid-Phase Synthesis of Felypressin
This protocol describes a generalized manual synthesis using the Fmoc strategy on a Rink

Amide resin to yield a C-terminally amidated peptide.

Resin Preparation: Start with Rink Amide MBHA resin (0.5 mmol/g substitution). Swell the

resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

First Amino Acid Coupling (Glycine):

Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10

min).

Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

In a separate vial, activate 4 equivalents of Fmoc-Gly-OH with HBTU (3.9 eq) and DIEA (6

eq) in DMF for 5 minutes.

Add the activated amino acid solution to the resin and agitate for 2 hours.

Confirm coupling completion with a negative Kaiser test.

Chain Elongation Cycle (Repeat for Lys, Pro, Cys, Asn, Gln, Phe, Phe, Cys):

Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10

min).

Washing: Wash the peptide-resin with DMF (5x) and DCM (3x).

Coupling: Activate and couple the next Fmoc-protected amino acid (4 eq) as described in

step 2. Use appropriate side-chain protecting groups (e.g., Lys(Boc), Asn(Trt), Gln(Trt),

Cys(Acm)).
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Disulfide Bridge Formation:

Once the linear peptide is assembled, selectively remove the Acm protecting groups from

the two cysteine residues using a reagent like silver acetate or iodine in DMF.

Perform on-resin oxidation to form the disulfide bridge. A common method is using thallium

(III) trifluoroacetate in DMF. Monitor reaction completion by HPLC analysis of a cleaved

test sample.

Cleavage and Global Deprotection:

Wash the final peptide-resin with DCM and dry under vacuum.

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5%

Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature to cleave the

peptide from the resin and remove all side-chain protecting groups.

Purification and Isolation:

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

Dissolve the crude peptide in a water/acetonitrile mixture.

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-

HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

Collect fractions containing the pure product, confirm identity and purity by Mass

Spectrometry and analytical HPLC.

Acetate Salt Formation: Pool the pure fractions and lyophilize. To obtain the acetate salt,

perform a salt exchange by re-dissolving in water and re-lyophilizing from a dilute aqueous

acetic acid solution.

Protocol: Ex Vivo Vasoconstriction Assay
This protocol outlines a method to assess the functional activity of Felypressin using isolated

rat aortic rings in an organ bath setup.
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Tissue Preparation:

Humanely euthanize a Wistar rat and excise the thoracic aorta.

Immediately place the aorta in cold, oxygenated (95% O2 / 5% CO2) Krebs-Henseleit

buffer.

Under a dissecting microscope, carefully remove adherent connective tissue and cut the

aorta into 2-3 mm wide rings.

Organ Bath Mounting:

Mount each aortic ring in a 10 mL organ bath chamber containing Krebs-Henseleit buffer

maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

Connect one end of the ring to a fixed support and the other to an isometric force

transducer to record changes in tension.

Equilibration and Viability Check:

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g,

replacing the buffer every 15 minutes.

Test tissue viability by inducing a contraction with a high-potassium solution (e.g., 60 mM

KCl). Rings that do not show a robust contraction should be discarded. Wash out the KCl

and allow the tension to return to baseline.

Cumulative Concentration-Response Curve:

Once a stable baseline is achieved, add Felypressin to the organ bath in a cumulative

manner, increasing the concentration stepwise (e.g., from 10⁻¹⁰ M to 10⁻⁶ M).

Allow the contractile response to reach a stable plateau at each concentration before

adding the next.

Data Analysis:

Record the peak tension developed at each Felypressin concentration.
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Express the contraction as a percentage of the maximum contraction induced by KCl.

Plot the concentration-response curve and calculate the EC50 (the concentration of

Felypressin that produces 50% of the maximal response) to determine its potency.

Conclusion
Felypressin Acetate is a testament to the power of rational peptide drug design. By modifying

the native vasopressin structure, researchers created a highly selective V1a receptor agonist

with potent vasoconstrictor activity and diminished systemic hormonal effects. Its synthesis is

achieved through well-established solid-phase techniques, and its mechanism of action via the

Gq-PLC-IP3 pathway is thoroughly understood. For researchers and drug developers,

Felypressin remains a key reference compound for the study of the V1a receptor and serves as

a successful example of a synthetic peptide therapeutic that has found a durable clinical niche.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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